3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Overview
Description
“3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C5H8N2O2S . It is a member of the thiadiazine class of compounds, which are heterocyclic compounds containing a ring structure made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .
Synthesis Analysis
The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and its derivatives has been reported in several studies . The first synthesis of this compound was reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been synthesized which possess various biological activities .Molecular Structure Analysis
The molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been determined by single crystal X-ray diffraction . The compound crystallizes in a monoclinic Sohncke space group with cell values of a = 18.3096 (11) Å, b = 7.4858 (5) Å, c = 14.1452 (10) Å, β = 90.176 (2)° and with Z = 4 . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .Scientific Research Applications
Chemical Structure and Reactivity
3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been a subject of structural analysis, which revealed that it forms crystalline structures in the monoclinic system. This compound exhibits interesting reactivity patterns, such as its reaction with PCI5 in chloroform, resulting in a product where the S(VI) atom is positioned out of the plane of the π-delocalized NCCCN unit (Chivers, Li, & Parvez, 1998).
Synthesis and Hydrolysis Reactions
The synthesis and hydrolysis reactions of this compound and its derivatives have been widely studied. For example, 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides exhibit rotational conformations stabilized by hydrogen bonds. These conformations and their stability were explored using NMR spectroscopy and molecular orbital calculations (Alkorta, García-Gómez, Paz, Jimeno, & Arán, 1996).
Potential Antimicrobial Applications
Compounds derived from 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide have been investigated for their antimicrobial properties. For instance, novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)
benzamides were synthesized and demonstrated promising activity against bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential use in antimicrobial therapies (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).
Applications in Nucleoside Synthesis
The compound has been utilized in the preparation of nucleoside analogs. Alkyl and glycosyl derivatives of 3,5-diamino-4H-1,2,6-thiadiazine 1,1-dioxide were prepared, demonstrating its potential in synthesizing purine and pyrimidine nucleosides, which are crucial components in genetic material (P. F. R. and, & Stud, 1981).
Antiparasitic Activity
Additionally, derivatives of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxide have been synthesized and evaluated for their antiparasitic activity. This research extends the potential medicinal applications of these compounds, indicating their role in developing treatments for parasitic infections (Arán, Bielsa, Goya, Ochoa, Páez, Stud, Contreras, Escario, Jimenez, & Duran, 1986).
Role in Generating Sulfene Compounds
The compound has been involved in studies for generating sulfene, a reactive sulfur species. This highlights its role in advanced synthetic chemistry, contributing to the formation of diverse chemical structures (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Future Directions
The future directions for research on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide could include further exploration of its synthesis, characterization, and biological activities. In particular, the development of new bioactive agents based on this heterocycle could be a promising area of research .
properties
IUPAC Name |
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTGKRKEDDOMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403581 | |
Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |
CAS RN |
697-44-9 | |
Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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